molecular formula C6H7ClF2O3 B2467279 Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate CAS No. 933772-60-2

Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate

Cat. No.: B2467279
CAS No.: 933772-60-2
M. Wt: 200.57
InChI Key: RGTIQKPWQJFGFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate is a chemical compound with the molecular formula C6H7ClF2O3. It is a derivative of acetoacetic acid, where the hydrogen atoms at the 4-position are replaced by chlorine and fluorine atoms. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate is an intermediate used for the synthesis of pharmaceuticals . Its primary targets are potassium channel activators and β-alanine derived GABA-T antagonists . These targets play crucial roles in the regulation of neuronal excitability and neurotransmission.

Mode of Action

For instance, when used in the synthesis of potassium channel activators, it may enhance the opening of potassium channels, leading to hyperpolarization of the cell membrane and decreased neuronal excitability .

Biochemical Pathways

This compound affects several biochemical pathways. As a precursor in the synthesis of potassium channel activators, it can influence the potassium ion transport pathway. This pathway is crucial for maintaining the resting membrane potential and repolarizing the membrane during action potentials . Additionally, when used in the synthesis of β-alanine derived GABA-T antagonists, it can affect the γ-aminobutyric acid (GABA) pathway, which is the main inhibitory neurotransmitter pathway in the brain .

Pharmacokinetics

Its metabolism and excretion would depend on the specific metabolic pathways present in the body .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific pharmaceuticals it is used to synthesize. For instance, if it is used to synthesize potassium channel activators, the result of its action could be a decrease in neuronal excitability . If it is used to synthesize β-alanine derived GABA-T antagonists, the result could be an increase in GABA levels, leading to enhanced inhibitory neurotransmission .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other chemicals. For instance, extreme temperatures or pH levels could potentially degrade the compound or reduce its efficacy. The presence of other chemicals could lead to interactions that affect the compound’s stability or action .

Biochemical Analysis

Biochemical Properties

It is known to be used in the synthesis of pharmaceuticals such as potassium channel activators and β-alanine derived GABA-T antagonists . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these pathways.

Cellular Effects

Given its role in the synthesis of pharmaceuticals that act on potassium channels and GABA-T , it may influence cell function by modulating these pathways

Molecular Mechanism

It is likely that its effects are mediated through its role as a precursor in the synthesis of pharmaceuticals that act on potassium channels and GABA-T

Metabolic Pathways

The metabolic pathways involving Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate are not well-characterized. Given its role as a precursor in the synthesis of certain pharmaceuticals , it may interact with enzymes or cofactors involved in these pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate can be synthesized through the reaction of ethyl acetoacetate with chlorodifluoromethane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production rate and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,4-difluoro-3-oxobutanoate: Similar structure but lacks the chlorine atom.

    Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate: Contains an additional fluorine atom at the 4-position.

    Ethyl 4-chloroacetoacetate: Similar structure but lacks the fluorine atoms.

Uniqueness

Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability and its ability to interact with specific molecular targets .

Properties

IUPAC Name

ethyl 2-chloro-4,4-difluoro-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClF2O3/c1-2-12-6(11)3(7)4(10)5(8)9/h3,5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTIQKPWQJFGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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